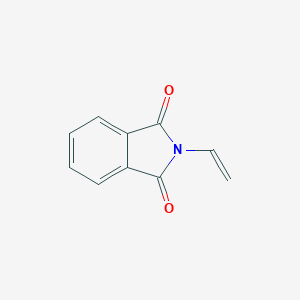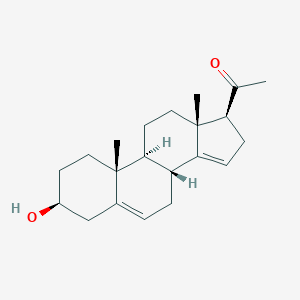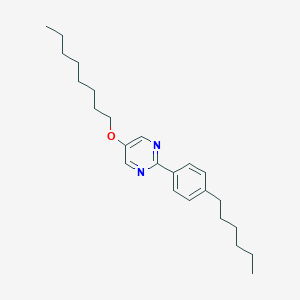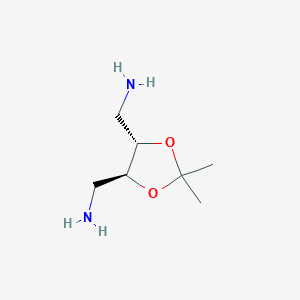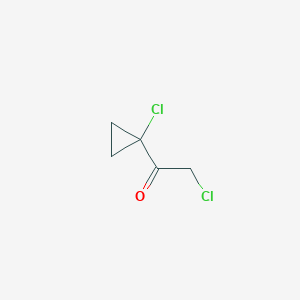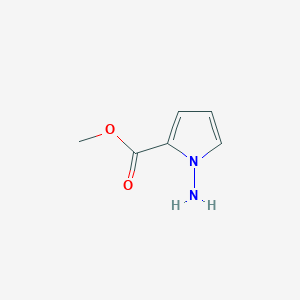
1-amino-1H-pyrrole-2-carboxylate de méthyle
Vue d'ensemble
Description
Tranilast, également connu sous le nom d’acide N-(3,4-diméthoxycinnamoyl)anthranilique, est un médicament antiallergique développé par Kissei Pharmaceuticals. Il a été approuvé pour la première fois au Japon et en Corée du Sud en 1982 pour le traitement de l’asthme bronchique. Plus tard, ses indications ont été élargies pour inclure les chéloïdes et les cicatrices hypertrophiques . Tranilast a montré un potentiel dans le traitement de divers troubles allergiques tels que l’asthme, la rhinite allergique et la dermatite atopique .
Applications De Recherche Scientifique
Tranilast has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of cinnamoyl anthranilates.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cytokine release.
Medicine: Used in the treatment of allergic disorders, asthma, keloid scars, hypertrophic scars, and as an antifibrotic agent in conditions like pulmonary fibrosis and fibroids
Industry: Employed in the development of new therapeutic agents and drug delivery systems.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The hazard statement H319 is associated with it, which means it causes serious eye irritation . The precautionary statements P305+P351+P338 suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mécanisme D'action
Tranilast exerce ses effets en inhibant la libération d’histamine des mastocytes et en réduisant la production de diverses cytokines. Il a été démontré qu’il inhibe l’activation de l’inflammasome NALP3 et bloque le canal ionique du récepteur potentiel transitoire vanilloïde 2 (TRPV2). Ces actions contribuent à ses propriétés anti-inflammatoires, antiprolifératives et antifibrotiques .
Composés similaires :
Cromoglycate de sodium : Un autre agent antiallergique utilisé pour traiter l’asthme et la rhinite allergique.
Kétotifène : Un antihistaminique et stabilisateur des mastocytes utilisé pour des indications similaires.
Montélukast : Un antagoniste du récepteur des leucotriènes utilisé dans la prise en charge de l’asthme et de la rhinite allergique.
Unicité de Tranilast : Tranilast est unique dans sa capacité à inhiber le canal TRPV2 et l’inflammasome NALP3, qui ne sont pas ciblés par les composés similaires énumérés ci-dessus. Ce mécanisme d’action unique contribue à son éventail plus large d’applications thérapeutiques, notamment son utilisation comme agent antifibrotique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Tranilast est synthétisé par couplage de l’acide 3,4-diméthoxycinnamique avec l’acide anthranilique. La réaction implique généralement l’utilisation d’un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) en présence d’un catalyseur tel que la 4-diméthylaminopyridine (DMAP). La réaction est effectuée dans un solvant organique tel que le dichlorométhane à température ambiante .
Méthodes de production industrielle : La production industrielle de Tranilast peut être réalisée par des méthodes de synthèse chimique. Une approche consiste à utiliser des levures (Saccharomyces cerevisiae) modifiées génétiquement pour exprimer des enzymes spécifiques qui catalysent la synthèse de Tranilast et de ses analogues. Cette méthode permet de produire du Tranilast et diverses molécules de cinnamoyl anthranilate en quelques heures .
Analyse Des Réactions Chimiques
Types de réactions : Tranilast subit diverses réactions chimiques, notamment :
Oxydation : Tranilast peut être oxydé pour former des quinones correspondantes.
Réduction : La réduction de Tranilast peut conduire à la formation de dérivés dihydro.
Substitution : Tranilast peut subir des réactions de substitution, en particulier au niveau des groupes méthoxy sur le cycle aromatique.
Réactifs et conditions courants :
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : Réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Réactifs tels que les halogènes ou les nucléophiles en présence d’un catalyseur.
Principaux produits :
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Dérivés dihydro.
Substitution : Dérivés halogénés ou substitués par des nucléophiles.
4. Applications de la recherche scientifique
Tranilast a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des cinnamoyl anthranilates.
Biologie : Investigué pour ses effets sur la prolifération cellulaire, l’apoptose et la libération de cytokines.
Médecine : Utilisé dans le traitement des troubles allergiques, de l’asthme, des chéloïdes, des cicatrices hypertrophiques et comme agent antifibrotique dans des affections telles que la fibrose pulmonaire et les fibromes
Industrie : Employé dans le développement de nouveaux agents thérapeutiques et de systèmes d’administration de médicaments.
Comparaison Avec Des Composés Similaires
Cromolyn Sodium: Another antiallergic agent used to treat asthma and allergic rhinitis.
Ketotifen: An antihistamine and mast cell stabilizer used for similar indications.
Montelukast: A leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.
Uniqueness of Tranilast: Tranilast is unique in its ability to inhibit the TRPV2 channel and the NALP3 inflammasome, which are not targeted by the similar compounds listed above. This unique mechanism of action contributes to its broader range of therapeutic applications, including its use as an antifibrotic agent .
Propriétés
IUPAC Name |
methyl 1-aminopyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)5-3-2-4-8(5)7/h2-4H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSXCPFDMJGEDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555944 | |
| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122181-85-5 | |
| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-3,5,7-trihydroxy-4H-chromen-4-one](/img/structure/B56597.png)




